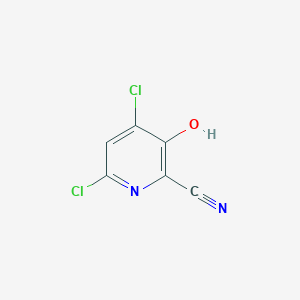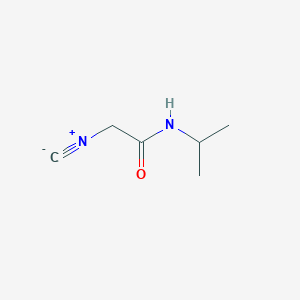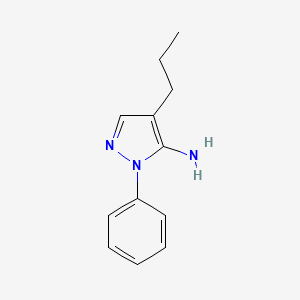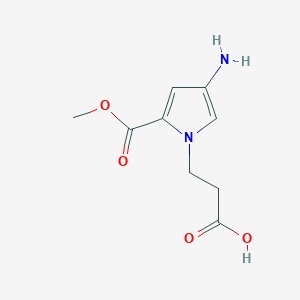
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid is a compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, which is significant in various medicinally relevant molecules . The piperidine ring is a six-membered heterocycle containing one nitrogen atom, commonly found in pharmaceutical compounds .
Métodos De Preparación
The synthesis of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various halides. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of thiazole and piperidine-containing compounds with biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid can be compared with other thiazole and piperidine-containing compounds:
Thiazole Compounds: Dabrafenib, dasatinib, and ixabepilone are clinically used anticancer medicines containing the thiazole nucleus.
Piperidine Compounds: Substituted piperidines, spiropiperidines, and piperidinones are important in drug design and have various pharmacological activities.
The uniqueness of this compound lies in its combination of the thiazole and piperidine rings, which can provide a synergistic effect in its biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H18N2O4S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21) |
Clave InChI |
BFKIMJVYWNPFKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)












